5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13524199
InChI: InChI=1S/C8H5ClN2O2/c9-6-3-1-2-5-7(8(12)13)10-4-11(5)6/h1-4H,(H,12,13)
SMILES: C1=CC2=C(N=CN2C(=C1)Cl)C(=O)O
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol

5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid

CAS No.:

Cat. No.: VC13524199

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59 g/mol

* For research use only. Not for human or veterinary use.

5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid -

Specification

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
IUPAC Name 5-chloroimidazo[1,5-a]pyridine-1-carboxylic acid
Standard InChI InChI=1S/C8H5ClN2O2/c9-6-3-1-2-5-7(8(12)13)10-4-11(5)6/h1-4H,(H,12,13)
Standard InChI Key ULQAOFWUUCVCRN-UHFFFAOYSA-N
SMILES C1=CC2=C(N=CN2C(=C1)Cl)C(=O)O
Canonical SMILES C1=CC2=C(N=CN2C(=C1)Cl)C(=O)O

Introduction

5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound featuring a fused imidazole and pyridine ring system. It is characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid functional group at the 1-position. This compound belongs to the imidazo[1,5-a]pyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry.

Synthesis and Derivatives

The synthesis of 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid typically involves multiple steps, starting from basic imidazo[1,5-a]pyridine scaffolds. Derivatives of this compound can be obtained by modifying the chlorine atom or the carboxylic acid group, leading to various esters and amides. For example, ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate is a derivative where the carboxylic acid is esterified with ethanol .

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Imidazo[1,5-a]pyridineParent structure without halogen or carboxylic acidBasic scaffold for further functionalization
5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acidChlorine at the 5-position and carboxylic acid at the 1-positionSimilar reactivity but different electronic properties compared to bromo analogs
5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acidBromine instead of chlorineEnhanced reactivity due to bromine, facilitating further chemical modifications
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acidDifferent ring fusion and substitution patternUsed as a pharmaceutical intermediate

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